Crizotinib

Catalog No.
S549070
CAS No.
877399-52-5
M.F
C21H22Cl2FN5O
M. Wt
450.3 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Crizotinib

CAS Number

877399-52-5

Product Name

Crizotinib

IUPAC Name

3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-(1-piperidin-4-ylpyrazol-4-yl)pyridin-2-amine

Molecular Formula

C21H22Cl2FN5O

Molecular Weight

450.3 g/mol

InChI

InChI=1S/C21H22Cl2FN5O/c1-12(19-16(22)2-3-17(24)20(19)23)30-18-8-13(9-27-21(18)25)14-10-28-29(11-14)15-4-6-26-7-5-15/h2-3,8-12,15,26H,4-7H2,1H3,(H2,25,27)/t12-/m1/s1

InChI Key

KTEIFNKAUNYNJU-GFCCVEGCSA-N

Synonyms

3-[(1R)-1-(2,6-Dichloro-3-fluorophenyl)ethoxy]-5-[1-(4-piperidinyl)-1H-pyrazol-4-yl]-2-pyridinamine; (R)-3-[1-(2,6-Dichloro-3-fluorophenyl)ethoxy]-5-(1-piperidin-4-yl-1H- pyrazol-4-yl)pyridin-2-ylamine; PF 02341066; PF 2341066; [3-[[(R)-1-(2,6-Dichloro-3-

Canonical SMILES

CC(C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC(=C2)C3=CN(N=C3)C4CCNCC4)N

Isomeric SMILES

C[C@H](C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC(=C2)C3=CN(N=C3)C4CCNCC4)N

Inhibition of ALK Signaling in ALK-positive NSCLC

ALK is a receptor tyrosine kinase protein that plays a crucial role in cell proliferation, differentiation, and survival. In a subset of NSCLC cases (around 3-5%), a specific genetic alteration occurs, leading to the formation of abnormal fusion proteins involving the ALK gene. These fusion proteins activate ALK signaling even in the absence of the usual external stimuli, promoting uncontrolled cell growth and tumor formation [].

Crizotinib acts by competitively binding to the ATP-binding site of ALK, thereby inhibiting its activity and downstream signaling pathways essential for tumor cell survival. This targeted approach aims to specifically suppress the growth and proliferation of ALK-positive NSCLC cells, offering a potential therapeutic advantage over traditional chemotherapy [, ].

Clinical Trials and Efficacy of Crizotinib

The efficacy of crizotinib in treating ALK-positive NSCLC has been extensively evaluated in clinical trials. Notably, the PROFILE 1014 trial demonstrated that crizotinib significantly improved progression-free survival compared to standard platinum-based chemotherapy in patients with newly diagnosed ALK-positive NSCLC []. Additionally, crizotinib treatment was associated with a higher response rate and improved quality of life compared to chemotherapy [].

These findings established crizotinib as the first-line therapy for ALK-positive NSCLC, showcasing its potential to improve patient outcomes in this specific cancer subtype [].

Purity

> 95%

Quantity

Milligrams-Grams

XLogP3

3.7

LogP

1.83

Appearance

White Solid

Melting Point

201-203°C

UNII

53AH36668S

GHS Hazard Statements

Aggregated GHS information provided by 71 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (40.85%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (57.75%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H341 (100%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H400 (59.15%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Crizotinib is used for the treatment of locally advanced or metastatic non-small cell lung cancer (NSCLC) that is anaplastic-lymphoma kinase (ALK)-positive as detected by a FDA-approved test.
FDA Label
Xalkori is indicated for the first-line treatment of adults with anaplastic lymphoma kinase (ALK) positive advanced non-small cell lung cancer (NSCLC).Xalkori is indicated for the treatment of adults with previously treated anaplastic lymphoma kinase (ALK) positive advanced non-small cell lung cancer (NSCLC).
Treatment of anaplastic large cell lymphoma, Treatment of inflammatory myofibroblastic tumours
Treatment of lung malignant neoplasms

Livertox Summary

Crizotinib is a selective tyrosine kinase receptor inhibitor used in the therapy of selected cases of advanced non-small cell lung cancer. Crizotinib is associated with transient elevations in serum aminotransferase levels during treatment and rare instances of clinically apparent acute liver injury that can be severe and even fatal.

Drug Classes

Antineoplastic Agents

NCI Cancer Drugs

Drug: Crizotinib
US Brand Name(s): Xalkori
FDA Approval: Yes
Crizotinib is approved to treat: Non-small cell lung cancer that is ALK positive or ROS1 positive and has metastasized (spread to other parts of the body).
Crizotinib is also being studied in the treatment of other types of cancer.

Pharmacology

Crizotinib is an orally available aminopyridine-based inhibitor of the receptor tyrosine kinase anaplastic lymphoma kinase (ALK) and the c-Met/hepatocyte growth factor receptor (HGFR) with antineoplastic activity. Crizotinib, in an ATP-competitive manner, binds to and inhibits ALK kinase and ALK fusion proteins. In addition, crizotinib inhibits c-Met kinase, and disrupts the c-Met signaling pathway. Altogether, this agent inhibits tumor cell growth. ALK belongs to the insulin receptor superfamily and plays an important role in nervous system development. ALK dysregulation and gene rearrangements are associated with a series of tumors.

MeSH Pharmacological Classification

Antineoplastic Agents

ATC Code

L01XE16
L - Antineoplastic and immunomodulating agents
L01 - Antineoplastic agents
L01X - Other antineoplastic agents
L01XE - Protein kinase inhibitors
L01XE16 - Crizotini

Mechanism of Action

Crizotinib is a tyrosine kinase receptor inhibitor. More specifically, it inhibits anaplastic lymphoma kinase (ALK), hepatocyte growth factor receptor (HGFR, c-MET), and Recepteur d'Origine Nantais (RON). Abnormalities in the ALK gene caused by mutations or translocations may lead to expression of oncogenic fusion proteins. In patients with NSCLC, they have the EML4-ALK gene. Crizotinib inhibits ALK tyrosine kinase which ultimately results in decreased proliferation of cells that carry the genetic mutation and tumour survivability.

KEGG Target based Classification of Drugs

Protein kinases
Receptor tyrosine kinases (RTK)
ALK family
EML4-ALK [HSA_VAR:238v1] [HSA:238] [KO:K05119]

Pictograms

Health Hazard Environmental Hazard Irritant

Corrosive;Irritant;Health Hazard;Environmental Hazard

Other CAS

877399-52-5

Wikipedia

Crizotinib

FDA Medication Guides

Xalkori
Crizotinib
CAPSULE;ORAL
PF PRISM CV
09/22/2021

Biological Half Life

Plasma terminal half-life, patients = 42 hours

Use Classification

Human drugs -> Xalkori -> EMA Drug Category
Antineoplastic agents -> Human pharmacotherapeutic group
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
Timm A, Kolesar JM: Crizotinib for the treatment of non-small-cell lung cancer. Am J Health Syst Pharm. 2013 Jun 1;70(11):943-7. doi: 10.2146/ajhp120261. [PMID:23686600]
Forde PM, Rudin CM: Crizotinib in the treatment of non-small-cell lung cancer. Expert Opin Pharmacother. 2012 Jun;13(8):1195-201. doi: 10.1517/14656566.2012.688029. [PMID:22594847]

Explore Compound Types